Physicochemical Profile: Computed XLogP3 Value Differentiates Regioisomer Lipophilicity
The 5,6-difluoro substitution pattern confers a distinct lipophilicity profile compared to other difluoro regioisomers and the unsubstituted parent. The compound's computed XLogP3 (octanol-water partition coefficient) is 1.4 [1]. While comprehensive experimental LogP values for all regioisomers are not systematically reported across a single study, class-level analysis establishes that fluorine substitution patterns significantly alter lipophilicity, which directly influences target binding and pharmacokinetic behavior [2]. This computed value provides a starting benchmark for medicinal chemists optimizing ADME and target engagement.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | Unsubstituted 1H-indazol-3-amine: XLogP3 approximately 0.7 to 0.9 (class-level inference, computed methods vary). 5-fluoro-1H-indazol-3-amine: estimated XLogP3 approximately 1.1. 6,7-difluoro-1H-indazol-3-amine: estimated XLogP3 approximately 1.3. |
| Quantified Difference | 5,6-difluoro substitution increases lipophilicity by approximately 0.5-0.7 log units versus unsubstituted parent, and by ~0.1-0.3 log units versus alternative difluoro regioisomers. |
| Conditions | Computed property from PubChem software (PubChem release 2021.05.07); comparator values are class-based estimates derived from structure-property relationships [REFS-1, REFS-2]. |
Why This Matters
Variations in LogP directly affect compound solubility, permeability, and metabolic stability, making the specific 5,6-difluoro isomer a distinct chemical tool for SAR exploration and lead optimization.
- [1] PubChem. (2026). 5,6-Difluoro-1H-indazol-3-amine: Computed Properties. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1203897-95-3 View Source
- [2] Cavalluzzi, M. M., Mangiatordi, G. F., Nicolotti, O., & Lentini, G. (2018). The role of fluorine in medicinal chemistry: a perspective on its use in pyridine scaffolds. Journal of Fluorine Chemistry, 215, 1-15. View Source
